molecular formula C3H5N5O B1498532 4,6-diamino-(2,4,6-13C3)1H-1,3,5-triazin-2-one CAS No. 1173018-57-9

4,6-diamino-(2,4,6-13C3)1H-1,3,5-triazin-2-one

Cat. No.: B1498532
CAS No.: 1173018-57-9
M. Wt: 130.08 g/mol
InChI Key: MASBWURJQFFLOO-VMIGTVKRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,6-diamino-(2,4,6-13C3)1H-1,3,5-triazin-2-one is a stable isotope-labeled compound of ammeline, a member of the biuret family of compounds. Its chemical structure is denoted as 4,6-Diamino-2-hydroxy-1,3,5-triazine-13C3, with a molecular formula of C3H5N5O and a molecular weight of 130.08 g/mol . This compound is primarily used in scientific research due to its isotopic labeling, which allows for detailed studies in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ammeline-13C3 involves the incorporation of carbon-13 isotopes into the molecular structure of ammelineThe reaction conditions typically involve controlled temperatures and pH levels to ensure the incorporation of the isotopes .

Industrial Production Methods

Industrial production of Ammeline-13C3 follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle isotopic reagents and ensure the purity of the final product. The production is carried out under stringent quality control measures to achieve the desired isotopic purity of 99 atom % 13C and a chemical purity of 95% .

Chemical Reactions Analysis

Types of Reactions

Ammeline-13C3 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Ammeline-13C3 is widely used in scientific research due to its isotopic labeling. Some of its applications include:

Comparison with Similar Compounds

Ammeline-13C3 is unique due to its isotopic labeling, which distinguishes it from other similar compounds. Some similar compounds include:

Ammeline-13C3’s uniqueness lies in its specific isotopic composition, which allows for precise tracking and analysis in various scientific fields.

Properties

IUPAC Name

4,6-diamino-(2,4,6-13C3)1H-1,3,5-triazin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H5N5O/c4-1-6-2(5)8-3(9)7-1/h(H5,4,5,6,7,8,9)/i1+1,2+1,3+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MASBWURJQFFLOO-VMIGTVKRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=NC(=NC(=O)N1)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[13C]1(=N[13C](=N[13C](=O)N1)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40675610
Record name 4,6-Diamino(~13~C_3_)-1,3,5-triazin-2(5H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40675610
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1173018-57-9
Record name 4,6-Diamino(~13~C_3_)-1,3,5-triazin-2(5H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40675610
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1173018-57-9
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4,6-diamino-(2,4,6-13C3)1H-1,3,5-triazin-2-one
Reactant of Route 2
Reactant of Route 2
4,6-diamino-(2,4,6-13C3)1H-1,3,5-triazin-2-one
Reactant of Route 3
Reactant of Route 3
4,6-diamino-(2,4,6-13C3)1H-1,3,5-triazin-2-one
Reactant of Route 4
4,6-diamino-(2,4,6-13C3)1H-1,3,5-triazin-2-one
Reactant of Route 5
4,6-diamino-(2,4,6-13C3)1H-1,3,5-triazin-2-one
Reactant of Route 6
4,6-diamino-(2,4,6-13C3)1H-1,3,5-triazin-2-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.